Cas no 23578-51-0 (2,7-Octadienol)

2,7-Octadienol 化学的及び物理的性質
名前と識別子
-
- 2,7-Octadien-1-ol
- 2,7-Octadienol (cis- and trans- mixture)
- 2,7-OCTADIENOL
- 2,7-Octadienol(Cis And Trans Mixture)
- 1-hydroxy-2,7-octadiene
- 1-octa-2,7-dienol
- 2,7-Octadiene-1-ol
- 2,7-Octadienol&octa-2,7-dienol
- 2,7-octanedienol
- octa-2,7-dien-1-ol
- Octadienolcisandtransmixture
- octadienyl alcohol
- YHYGSIBXYYKYFB-VOTSOKGWSA-N
- (2E)-octa-2,7-dien-1-ol
- 2,7-Octadienol(cis+trans)
- SCHEMBL514948
- (2E)-octa-2, 7-dien-1-ol
- 4,4-BIS(DIMETHYLAMINO)BENZIL
- LS-13475
- 62179-18-4
- A878208
- (2E)-2,7-Octadien-1-ol #
- (E)-octa-2,7-dien-1-ol
- YAA57851
- MFCD00191472
- CS-0449877
- 23578-51-0
- Q63396221
- 2,7-Octadienol
-
- MDL: MFCD00191472
- インチ: InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,6-7,9H,1,3-5,8H2
- InChIKey: YHYGSIBXYYKYFB-UHFFFAOYSA-N
- ほほえんだ: C=CCCCC=CCO
計算された属性
- せいみつぶんしりょう: 126.10400
- どういたいしつりょう: 126.104
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 5
- 複雑さ: 84.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0,87 g/cm3
- ゆうかいてん: No data available
- ふってん: 197.8±19.0 °C at 760 mmHg
- フラッシュポイント: 83°C
- 屈折率: 1.4590-1.4630
- PSA: 20.23000
- LogP: 1.89120
- ようかいせい: 未確定
2,7-Octadienol セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:warning
- 危害声明: H227-H312-H315-H318
- 警告文: P210-P264-P280-P302+P352+P312+P362+P364-P305+P351+P338+P310-P370+P378-P403+P235-P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- RTECS番号:RG5425000
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
2,7-Octadienol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O148470-250mg |
2,7-Octadienol |
23578-51-0 | 250mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159909-25ML |
2,7-Octadienol |
23578-51-0 | >95.0%(GC) | 25ml |
¥154.90 | 2023-09-01 | |
Fluorochem | 161900-500ml |
2,7-Octadienol (cis- and trans- mixture) |
23578-51-0 | 95% | 500ml |
£68.00 | 2022-02-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0243-25ML |
2,7-Octadienol (cis- and trans- mixture) |
23578-51-0 | >95.0%(GC) | 25ml |
¥230.00 | 2024-04-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159909-100ml |
2,7-Octadienol |
23578-51-0 | >95.0%(GC) | 100ml |
¥370.90 | 2023-09-01 | |
1PlusChem | 1P002O6V-5g |
2,7-Octadien-1-ol |
23578-51-0 | 97% | 5g |
$36.00 | 2024-05-23 | |
A2B Chem LLC | AB23863-500g |
Octa-2,7-dien-1-ol |
23578-51-0 | 95% | 500g |
$239.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCIO0243-500ml |
2,7-Octadienol(cis- and trans- mixture) |
23578-51-0 | >95.0%GC | 500ml |
¥790.00 | 2024-08-09 | |
eNovation Chemicals LLC | D123923-100g |
2,7-OCTADIENOL |
23578-51-0 | 97% | 100g |
$180 | 2024-05-23 | |
Apollo Scientific | OR957967-100ml |
2,7-Octadienol |
23578-51-0 | 95% | 100ml |
£33.00 | 2025-03-21 |
2,7-Octadienol 関連文献
-
Roger Sheldon Chem. Commun. 2001 2399
-
Sajjad Ahmad,Lynne H. Thomas,Andrew Sutherland Org. Biomol. Chem. 2011 9 2801
-
Ji Yang,Peng Wang,Helfried Neumann,Ralf Jackstell,Matthias Beller Ind. Chem. Mater. 2023 1 155
-
Piet W. N. M. van Leeuwen,Paul C. J. Kamer Catal. Sci. Technol. 2018 8 26
-
Sajjad Ahmad,Michael D. Swift,Louis J. Farrugia,Hans Martin Senn,Andrew Sutherland Org. Biomol. Chem. 2012 10 3937
-
Saeed Masoum,Hooman Seifi,Ebrahim Haghir Ebrahimabadi Anal. Methods 2013 5 4639
-
Galina Morales Torres,Robin Frauenlob,Robert Franke,Armin B?rner Catal. Sci. Technol. 2015 5 34
-
Fiona I. McGonagle,Lindsay Brown,Andrew Cooke,Andrew Sutherland Org. Biomol. Chem. 2010 8 3418
-
9. Isomer selectivity in stereocontrolled Payne rearrangement–epoxide cleavage of 2,3-epoxy alcohols in aprotic solvents: application to an enantioselective total synthesis of (+)-exo-brevicominPhilip C. Bulman Page,Christopher M. Rayner,Ian O. Sutherland J. Chem. Soc. Perkin Trans. 1 1990 1375
-
Basker Sundararaju,Mathieu Achard,Christian Bruneau Chem. Soc. Rev. 2012 41 4467
2,7-Octadienolに関する追加情報
Professional Introduction to Compound with CAS No. 23578-51-0 and Product Name: 2,7-Octadienol
2,7-Octadienol, identified by the Chemical Abstracts Service Number (CAS No.) 23578-51-0, is a compound of significant interest in the field of organic chemistry and its applications in pharmaceuticals, agrochemicals, and material science. This introduction provides a comprehensive overview of the compound's chemical properties, synthesis methods, and its emerging applications based on the latest research findings.
The molecular structure of 2,7-Octadienol consists of an octane backbone with two double bonds located at the 2nd and 7th carbon positions, making it a diene compound. This structural feature endows it with unique reactivity and potential utility in various chemical transformations. The presence of hydroxyl groups at both ends of the molecule enhances its solubility in polar solvents and makes it a versatile intermediate in organic synthesis.
In recent years, 2,7-Octadienol has garnered attention due to its role as a precursor in the synthesis of bioactive molecules. Research has demonstrated its effectiveness in the preparation of complex natural products and pharmacologically active compounds. For instance, studies have shown that derivatives of 2,7-Octadienol can be incorporated into structures mimicking signaling molecules in biological systems, offering potential applications in drug discovery.
The synthesis of 2,7-Octadienol typically involves catalytic hydrogenation or polymerization reactions starting from simpler olefins. Advanced synthetic methodologies have been developed to improve yield and purity, making it more accessible for industrial applications. Recent advancements in green chemistry have also focused on optimizing these processes to minimize environmental impact while maintaining high efficiency.
One of the most promising areas of research involving 2,7-Octadienol is its application as a monomer in polymer chemistry. The compound's dual double-bond functionality allows for cross-linking reactions, leading to the formation of novel polymers with tailored properties. These polymers exhibit enhanced mechanical strength and thermal stability, making them suitable for use in high-performance materials such as coatings and adhesives.
Additionally, 2,7-Octadienol has been explored for its potential role in renewable energy storage systems. Its ability to participate in redox reactions makes it a candidate for use in organic batteries or supercapacitors. Researchers are investigating its compatibility with existing electrode materials to develop more efficient energy storage solutions that could contribute to sustainable energy technologies.
In the realm of pharmaceuticals, 2,7-Octadienol derivatives have shown promise as intermediates for synthesizing anti-inflammatory and antimicrobial agents. The compound's structural motif is reminiscent of several bioactive natural products known for their therapeutic effects. By modifying its functional groups, chemists can generate libraries of compounds for high-throughput screening against various disease targets.
The industrial production of 2,7-Octadienol is also being optimized to meet growing demand from multiple sectors. Continuous flow reactors have been employed to enhance reaction rates and scalability while reducing waste generation. These innovations align with global trends toward more sustainable manufacturing practices.
Economic considerations play a significant role in the commercial viability of 2,7-Octadienol. Market analysis indicates steady growth driven by increasing research investments and expanding applications across industries. As regulatory frameworks evolve to encourage sustainable chemistry practices further development is anticipated both academically and commercially.
Future research directions for 2,7-Octadienol include exploring its potential as a building block for advanced materials such as conductive polymers or liquid crystals used in electronic devices. The compound's unique electronic properties make it an attractive candidate for next-generation display technologies where performance requirements are continuously rising.
Collaborative efforts between academia and industry are essential to accelerate progress toward these goals while ensuring reproducibility standards are met across different research groups worldwide. Open access publications sharing synthetic protocols will also facilitate broader adoption by researchers studying related topics.
In conclusion,2,7-octadienol (CAS No.) represents a multifaceted compound with broad utility spanning multiple scientific disciplines Its continued study promises not only new insights into fundamental chemical processes but also practical innovations that could benefit society through improved materials technologies healthcare solutions renewable energy systems
23578-51-0 (2,7-Octadienol) 関連製品
- 18409-17-1(trans-2-Octen-1-ol)
- 33467-76-4((E)-hept-2-en-1-ol)
- 123551-47-3((2E,13Z)-Octadecadien-1-ol)
- 2305-21-7(2-Hexen-1-ol)
- 22104-79-6(2-Nonen-1-ol)
- 928-94-9(cis-2-Hexen-1-ol)
- 74962-98-4(trans-2-Tridecen-1-ol)
- 28069-72-9(trans,cis-2,6-Nonadien-1-ol)
- 928-95-0((E)-Hex-2-en-1-ol)
- 31502-14-4(cis-2-Nonen-1-ol)
